6-Fluoro-5-methylquinolin-8-amine
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Overview
Description
6-Fluoro-5-methylquinolin-8-amine is a fluorinated quinoline derivative. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, particularly due to their biological activities. The incorporation of a fluorine atom into the quinoline structure often enhances the biological activity and stability of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-5-methylquinolin-8-amine typically involves the introduction of a fluorine atom into the quinoline ring. One common method is the nucleophilic substitution of a halogen atom with a fluoride ion. This can be achieved through the reaction of 5-methylquinolin-8-amine with a fluorinating agent under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-5-methylquinolin-8-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium fluoride or potassium fluoride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
6-Fluoro-5-methylquinolin-8-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of dyes, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Fluoro-5-methylquinolin-8-amine involves its interaction with specific molecular targets. For instance, it may inhibit bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA synthesis and bacterial cell death. This mechanism is similar to that of other fluoroquinolones, which are known for their antibacterial activity .
Comparison with Similar Compounds
Similar Compounds
6-Fluoroquinoline: Another fluorinated quinoline with similar biological activities.
5-Methylquinoline: Lacks the fluorine atom but shares the quinoline structure.
8-Aminoquinoline: Contains an amino group at the 8-position but lacks the fluorine and methyl groups.
Uniqueness
6-Fluoro-5-methylquinolin-8-amine is unique due to the presence of both a fluorine atom and a methyl group on the quinoline ring. This combination enhances its biological activity and stability compared to other quinoline derivatives .
Properties
Molecular Formula |
C10H9FN2 |
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Molecular Weight |
176.19 g/mol |
IUPAC Name |
6-fluoro-5-methylquinolin-8-amine |
InChI |
InChI=1S/C10H9FN2/c1-6-7-3-2-4-13-10(7)9(12)5-8(6)11/h2-5H,12H2,1H3 |
InChI Key |
AQKQQFCTAQHGPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C2=C1C=CC=N2)N)F |
Origin of Product |
United States |
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